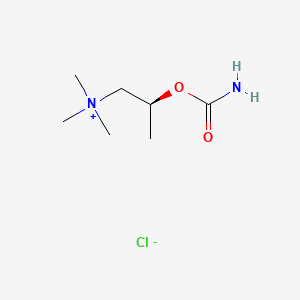

(S)-Bethanechol

Description

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

[(2S)-2-carbamoyloxypropyl]-trimethylazanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2O2.ClH/c1-6(11-7(8)10)5-9(2,3)4;/h6H,5H2,1-4H3,(H-,8,10);1H/t6-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXRMYXBSBOVVBH-RGMNGODLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C[N+](C)(C)C)OC(=O)N.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C[N+](C)(C)C)OC(=O)N.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30669846 | |

| Record name | (2S)-2-(Carbamoyloxy)-N,N,N-trimethylpropan-1-aminium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30669846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

944538-50-5 | |

| Record name | (2S)-2-(Carbamoyloxy)-N,N,N-trimethylpropan-1-aminium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30669846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Stereochemical Purity and Enantioselective Synthesis in Research

Methodologies for Enantioselective Synthesis of (S)-Bethanechol and Related Analogs

The synthesis of enantiomerically pure this compound predominantly relies on the use of chiral precursors, with (S)-(+)-1-Dimethylamino-2-propanol being a key starting material. google.com Various strategies have been developed to obtain this crucial intermediate in high optical purity, which is then converted to the final product.

One prominent approach is chemoenzymatic kinetic resolution . This method utilizes the stereoselectivity of enzymes, particularly lipases, to differentiate between the enantiomers of a racemic mixture. For instance, in the resolution of racemic 1-dimethylamino-2-propanol, a lipase (B570770) can selectively acylate the (R)-enantiomer, leaving the desired (S)-(+)-enantiomer unreacted and thus allowing for their separation. mdpi.com

Asymmetric catalytic reduction presents another powerful strategy. This involves the reduction of a prochiral ketone, 1-dimethylamino-2-propanone, using a chiral catalyst to yield the enantiomerically enriched (S)-(+)-1-Dimethylamino-2-propanol. Chiral transition metal complexes, such as those based on ruthenium-phosphine, have proven highly effective in this transformation.

Furthermore, chiral pool synthesis offers a direct route by starting from readily available chiral molecules. For example, the natural amino acid (S)-alaninol can be chemically modified to produce (S)-(+)-1-Dimethylamino-2-propanol. nih.gov

Once the optically pure (S)-(+)-1-Dimethylamino-2-propanol is obtained, it can be converted to this compound chloride. This is typically achieved by reacting the precursor with a suitable carbamoylating agent, followed by quaternization of the nitrogen atom. A common procedure involves reaction with phosgene (B1210022) and subsequent treatment with ammonia. google.com

The synthesis of related chiral analogs of this compound can be achieved by employing similar strategies, starting with appropriately substituted chiral amino alcohol precursors.

Table 1: Methodologies for Enantioselective Synthesis of this compound Precursors

| Methodology | Description | Key Reagents/Catalysts |

| Chemoenzymatic Kinetic Resolution | Enzymatic differentiation of a racemic mixture of 1-dimethylamino-2-propanol. | Lipases (e.g., from Candida antarctica), acyl donors. |

| Asymmetric Catalytic Reduction | Reduction of 1-dimethylamino-2-propanone using a chiral catalyst. | Chiral ruthenium-phosphine complexes, hydrogen gas. |

| Chiral Pool Synthesis | Utilization of a readily available chiral starting material. | (S)-alaninol, various chemical reagents for functional group manipulation. |

Advanced Analytical Techniques for this compound Enantiomeric Purity Determination in Research Contexts

Ensuring the enantiomeric purity of this compound is critical for accurate pharmacological studies. Advanced analytical techniques are employed to separate and quantify the two enantiomers, even when one is present in trace amounts.

High-Performance Liquid Chromatography (HPLC) using chiral stationary phases (CSPs) is a cornerstone technique for the enantioseparation of chiral drugs, including quaternary ammonium (B1175870) compounds like bethanechol (B1168659). chromatographyonline.comresearchgate.net Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, and cyclodextrin-based CSPs are widely used. pharmaffiliates.com The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector on the stationary phase, leading to different retention times. For bethanechol, a reversed-phase HPLC method using a phenyl column and an ion-pairing agent has also been developed for its estimation in pharmaceutical preparations, which can be adapted for chiral separations with a suitable CSP. researchgate.net

Capillary Electrophoresis (CE) is another powerful technique for chiral separations, offering high efficiency and resolution. nih.govnih.govmdpi.com In CE, a chiral selector is typically added to the background electrolyte. Cyclodextrins and their derivatives are the most commonly used chiral selectors for this purpose. nih.govnih.govmdpi.com The separation is based on the differential interaction of the enantiomers with the chiral selector, leading to different electrophoretic mobilities. For basic compounds like bethanechol, cyclodextrin-modified capillary zone electrophoresis (CZE) is a suitable approach. nih.gov

Table 2: Advanced Analytical Techniques for this compound Enantiomeric Purity

| Technique | Principle | Chiral Selector/Stationary Phase |

| Chiral High-Performance Liquid Chromatography (HPLC) | Differential interaction with a chiral stationary phase. | Polysaccharide-based (cellulose, amylose), Cyclodextrin-based. |

| Chiral Capillary Electrophoresis (CE) | Differential interaction with a chiral selector in the background electrolyte. | Cyclodextrins and their derivatives (e.g., sulfobutylether-β-cyclodextrin). |

Impact of Enantiomeric Purity on In Vitro and Preclinical Pharmacological Investigations

The pharmacological actions of bethanechol are mediated through its interaction with muscarinic acetylcholine (B1216132) receptors. Research has unequivocally demonstrated that the two enantiomers of bethanechol possess markedly different affinities for these receptors and, consequently, different potencies.

In vitro studies have consistently shown that This compound is the more potent enantiomer . A study evaluating the muscarinic activities of the bethanechol enantiomers on isolated rat jejunum found significant stereoselectivity. nih.gov Another source indicates that the (R)-(-) isomer is 20 times less potent. This difference in potency is attributed to the stereoselective binding to muscarinic receptors.

Binding studies using radioligand displacement assays have confirmed that the (S)(+)-enantiomer of bethanechol has a higher affinity (lower Ki value) for muscarinic receptors in various tissues, including jejunal smooth muscle, nasal mucosa, and atrial and ventricular myocardium of the rat, compared to the (R)(-)-enantiomer. nih.gov These studies also revealed different proportions of high and low-affinity binding sites for the enantiomers in different tissues, suggesting potential differences in receptor-effector coupling. nih.gov

The functional consequences of this stereoselectivity are evident in preclinical pharmacological investigations. For instance, in studies examining smooth muscle contraction, the concentration-response curves for this compound would be shifted to the left compared to racemic bethanechol, indicating greater potency. The presence of the less active (R)-enantiomer in a racemic mixture effectively dilutes the concentration of the active (S)-enantiomer, leading to an underestimation of the true potency of the pharmacologically active agent. Therefore, the use of enantiomerically pure this compound in research is crucial for obtaining accurate and reproducible data on its mechanism of action, potency, and efficacy at muscarinic receptors. In vitro studies on intestinal smooth muscle have shown that bethanechol induces concentration-dependent contractions, primarily mediated by M2 and M3 muscarinic receptor subtypes. nih.govnih.gov The higher potency of the (S)-enantiomer implies that it is more effective at activating these receptor subtypes to elicit a physiological response.

Table 3: Comparative Pharmacological Activity of Bethanechol Enantiomers

| Parameter | This compound | (R)-Bethanechol | Racemic Bethanechol |

| Muscarinic Receptor Affinity | High | Low | Intermediate |

| Potency (e.g., on rat jejunum) | High | Low (reportedly 20x less potent) | Intermediate |

| In Vitro Smooth Muscle Contraction | More potent induction | Less potent induction | Intermediate potency |

Molecular Pharmacology and Receptor Interaction Mechanisms of S Bethanechol

Muscarinic Cholinergic Receptor Subtype Selectivity Profiles of (S)-Bethanechol

This compound acts as a non-selective agonist at muscarinic receptors, although it demonstrates some degree of selectivity in its interactions with the five subtypes (M1-M5). researchgate.netdrugbank.com Its activity is most pronounced at M2, M3, and M4 receptors, with varying degrees of efficacy and potency. The charged quaternary amine in its structure limits its ability to cross the blood-brain barrier, thereby minimizing central nervous system effects. drugbank.comnih.gov

M1 Muscarinic Receptor Interactions

This compound exhibits agonist activity at the M1 muscarinic receptor. drugbank.comnih.gov The M1 receptor is coupled to Gq/11 proteins, and its activation leads to the stimulation of phospholipase C, resulting in the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium. Research indicates that bethanechol's action on M1 receptors in gastric parietal cells contributes to increased gastric motility and tone. nih.gov While it is an agonist, its potency at M1 receptors is generally lower compared to other subtypes. One study reported an EC50 value of 35 μM for bethanechol (B1168659) at the M1 receptor. abcam.com

M2 Muscarinic Receptor Interactions

The M2 muscarinic receptor is a primary target for this compound. researchgate.netnih.gov These receptors are predominantly found in the heart and are coupled to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels and the activation of G protein-coupled inwardly-rectifying potassium channels (GIRKs). researchgate.net This interaction is responsible for the negative chronotropic (decreased heart rate) and inotropic (decreased contractility) effects observed with bethanechol administration. researchgate.net Despite having a relatively low affinity for the M2 receptor, with a reported binding dissociation constant (Kd) of 171 μM, bethanechol acts as an efficacious agonist at this subtype. nih.gov Studies have also shown that the voltage sensitivity of the M2 receptor can be ligand-specific, influencing the deactivation of the acetylcholine-gated K+ current. researchgate.net

M3 Muscarinic Receptor Interactions

This compound's interaction with M3 muscarinic receptors is clinically significant, as these receptors are primarily located on smooth muscle cells, such as those in the bladder and gastrointestinal tract, and in exocrine glands. drugbank.comnih.gov Similar to M1 receptors, M3 receptors are coupled to Gq/11 proteins, and their activation leads to smooth muscle contraction and increased glandular secretions. mdpi.com The binding of bethanechol to M3 receptors increases the tone of the detrusor muscle in the bladder, promoting urination, and enhances gastrointestinal motility. drugbank.comnih.gov The EC50 value for bethanechol at the M3 receptor has been reported to be 14.5 μM. abcam.com Research in bovine intestinal smooth muscle has demonstrated that M3 receptor antagonists are more potent in inhibiting bethanechol-induced contractions compared to M2 antagonists, highlighting the predominant role of the M3 subtype in this tissue. avma.org

M4 Muscarinic Receptor Interactions

This compound is also an agonist at M4 muscarinic receptors. drugbank.comnih.gov Like M2 receptors, M4 receptors are coupled to Gi/o proteins and their activation leads to the inhibition of adenylyl cyclase. mdpi.com While most agonists, including bethanechol, bind with similar potencies to M2 and M4 receptors, there can be differences in efficacy. nih.gov For instance, bethanechol acts as a partial agonist at the M4 receptor in some systems, with a reported EC50 value of 7 μM. abcam.comnih.gov

M5 Muscarinic Receptor Interactions

This compound demonstrates agonist activity at the M5 muscarinic receptor. drugbank.com Similar to M1 and M3 receptors, M5 receptors are coupled to Gq proteins, and their activation stimulates the phosphoinositide degradation pathway. wikidoc.org The precise physiological roles and clinical implications of the M5 receptor are not as well-defined as other subtypes, partly due to a lack of highly selective ligands. wikidoc.org However, bethanechol has been shown to be an agonist at this receptor, with a reported EC50 value of 32 μM. abcam.com

Interactive Data Table: this compound Muscarinic Receptor Activity

| Receptor Subtype | Coupling | Agonist Activity | Reported EC50/Kd |

| M1 | Gq/11 | Agonist | 35 μM (EC50) abcam.com |

| M2 | Gi/o | Efficacious Agonist | 171 μM (Kd) nih.gov |

| M3 | Gq/11 | Agonist | 14.5 μM (EC50) abcam.com |

| M4 | Gi/o | Partial Agonist | 7 μM (EC50) abcam.com |

| M5 | Gq | Agonist | 32 μM (EC50) abcam.com |

Ligand-Receptor Binding Kinetics and Thermodynamics in Research Settings

The interaction between a ligand and its receptor is not solely defined by affinity but also by the kinetics of the binding process—the rates of association (kon) and dissociation (koff). imrpress.comibmc.msk.ru These kinetic parameters can provide a more nuanced understanding of a drug's pharmacological profile.

In the context of this compound, stereoselectivity in receptor binding has been observed, with the S(+) enantiomer having a higher affinity (lower Ki) than the R(-) enantiomer across various tissues, including jejunal smooth muscle, nasal mucosa, and atrial and ventricular myocardium in rats. nih.gov This indicates a specific and structured interaction between the chiral center of bethanechol and the muscarinic receptor binding pocket.

Furthermore, studies have revealed the presence of both high and low-affinity binding sites for bethanechol enantiomers in tissues like the jejunum and heart muscle, while only low-affinity sites were found in the nasal mucosa. nih.gov The proportion of these high and low-affinity sites can differ between tissues, suggesting variations in receptor-effector coupling mechanisms. nih.gov For example, the relatively lower sensitivity of cardiac tissue to bethanechol compared to another muscarinic agonist, methacholine (B1211447), may be attributable to a smaller proportion of high-affinity binding sites for this compound in the heart's ventricular muscle. nih.gov

The binding of this compound can also be influenced by allosteric modulators. Research has shown that certain allosteric ligands can enhance the affinity of bethanechol for specific muscarinic receptor subtypes. drugbank.com For instance, the allosteric modulator brucine (B1667951) has been found to increase the affinity of bethanechol for M1 and M3 receptors, while (-)-eburnamonine (B7788956) enhances its affinity for M2 receptors. drugbank.com This positive cooperativity suggests that the binding of an allosteric modulator can induce conformational changes in the receptor that favor the binding of the agonist.

Molecular Determinants of this compound Agonism: Theoretical and Experimental Approaches

This compound acts as a selective agonist for muscarinic acetylcholine (B1216132) receptors (mAChRs), with minimal to no effect on nicotinic receptors. drugbank.comwikipedia.orgchemsrc.com Its chemical structure, specifically the charged quaternary amine, prevents it from crossing the blood-brain barrier. drugbank.com The agonistic activity of this compound is stereoselective, with the (S)-enantiomer demonstrating a higher binding efficiency for muscarinic receptors compared to the (R)-enantiomer and racemic bethanechol. nih.govgoogle.com This difference in binding efficiency is believed to be a key determinant of its enhanced insulin (B600854) responsiveness. google.com

This compound interacts with all five subtypes of muscarinic receptors (M1-M5). drugbank.commedchemexpress.commedchemexpress.com However, its clinical significance is most pronounced through its binding to the M3 receptor, which is prevalent in the smooth muscle of the bladder and gastrointestinal tract. drugbank.comnih.gov The interaction of this compound with these receptors is what leads to its physiological effects, such as increased bladder muscle tone and gastrointestinal motility. drugbank.comnih.gov

Theoretical and experimental studies have provided insights into the molecular interactions between bethanechol and muscarinic receptors. Radioligand binding assays using Chinese Hamster Ovary (CHO) cells expressing human muscarinic receptors have determined the half-maximal inhibitory concentration (IC50) values for bethanechol across the different receptor subtypes. caymanchem.com Additionally, studies on rat tissues have shown that both enantiomers of bethanechol can displace R(-)-[3H]quinuclidinyl benzilate from muscarinic binding sites, with the (S)(+)-enantiomer exhibiting a higher affinity (lower Ki value) than the R(-)-enantiomer across various tissues including jejunal smooth muscle, nasal mucosa, and atrial and ventricular myocardium. nih.gov

The presence of different proportions of high and low-affinity binding sites for bethanechol enantiomers in different tissues suggests variations in receptor-effector coupling. nih.gov For instance, the lower sensitivity of cardiac tissue to bethanechol compared to methacholine may be attributed to the smaller proportion of high-affinity binding sites for (S)(+)-bethanechol in the heart's ventricular muscle. nih.gov

Table 1: Bethanechol IC50 Values for Human Muscarinic Receptor Subtypes

| Receptor Subtype | IC50 (µM) |

|---|---|

| M1 | 1,837 |

| M2 | 25 |

| M3 | 631 |

| M4 | 317 |

| M5 | 393 |

Data from a radioligand binding assay using CHO cells expressing human receptors. caymanchem.com

G-Protein Coupling and Downstream Signaling Cascades Activated by this compound

The activation of muscarinic receptors by this compound initiates a cascade of intracellular signaling events mediated by G-proteins. researchgate.netnih.gov Muscarinic receptors are G-protein coupled receptors (GPCRs), and their activation by an agonist like this compound leads to the modulation of various cellular responses. t3db.cahmdb.cawikipedia.org

The five subtypes of muscarinic receptors preferentially couple to different classes of G-proteins. guidetopharmacology.org M1, M3, and M5 receptors typically couple to Gq/11 proteins, while M2 and M4 receptors primarily couple to Gi/o proteins. guidetopharmacology.orgics.orgmdpi.com This differential coupling determines the subsequent downstream signaling pathways that are activated. ics.org

Activation of Gq/11-coupled receptors (M1, M3, M5) by this compound leads to the stimulation of phospholipase C (PLC). drugbank.comt3db.cahmdb.ca PLC, in turn, catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). t3db.cajneurosci.org This pathway is crucial for many of the physiological effects of bethanechol.

Conversely, activation of Gi/o-coupled receptors (M2, M4) by this compound results in the inhibition of adenylyl cyclase. t3db.cahmdb.caics.org This leads to a decrease in the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP). caymanchem.com The Gi/o pathway also involves the modulation of ion channel activity. t3db.cahmdb.ca For example, studies have shown that this compound can suppress MgTX-sensitive currents in postganglionic sympathetic neurons through muscarinic receptor activation. physiology.org

In pancreatic cancer cells, this compound has been shown to inhibit the downstream MAPK/EGFR and PI3K/AKT pathways, which are critical for cell growth and survival. aacrjournals.orgaacrjournals.org This suggests that the signaling cascades activated by this compound can have anti-tumorigenic effects. aacrjournals.org

Adenylyl Cyclase Modulation

This compound, through its interaction with M2 and M4 muscarinic receptors, modulates the activity of adenylyl cyclase. t3db.cahmdb.caics.org These receptor subtypes are coupled to the Gi/o family of G-proteins, which are inhibitory to adenylyl cyclase. ics.orgsigmaaldrich.com

The activation of M2 and M4 receptors by this compound leads to the inhibition of adenylyl cyclase, resulting in a decrease in the intracellular levels of the second messenger cyclic AMP (cAMP). caymanchem.comt3db.cahmdb.ca This inhibitory effect on cAMP production has been demonstrated in various tissues, including the guinea pig small intestine, where bethanechol was shown to inhibit isoprenaline-induced increases in cAMP with an IC50 of 127 µM. caymanchem.com

It is important to note that the signaling pathways linked to M2 receptors can be complex. For instance, in intestinal smooth muscle, M2 receptor activation leads to both adenylyl cyclase inhibition and the activation of a cationic current (Icat). nih.gov These two responses are thought to involve different G-proteins or different populations of M2 receptors. nih.gov

Phosphoinositide Hydrolysis and Calcium Mobilization

The activation of M1, M3, and M5 muscarinic receptors by this compound stimulates the hydrolysis of phosphoinositides, a key signaling pathway that leads to the mobilization of intracellular calcium. researchgate.nett3db.caics.org These receptor subtypes are preferentially coupled to Gq/11 proteins, which activate phospholipase C (PLC). ics.orgmdpi.com

PLC catalyzes the breakdown of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). t3db.cajneurosci.org IP3 then binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm. t3db.caresearchgate.net This rise in intracellular calcium concentration ([Ca2+]i) is a critical step in mediating the contractile responses to muscarinic agonists in tissues like the urinary bladder. researchgate.netcapes.gov.brnih.gov

Studies have shown that bethanechol can induce a significant increase in [Ca2+]i. nih.gov In human SK-N-SH neuroblastoma cells, partial muscarinic agonists for phosphoinositide turnover, including bethanechol, elicited smaller increases in [Ca2+]i compared to the full agonist oxotremorine-M. nih.gov Furthermore, the magnitude of the initial rise in [Ca2+]i has been directly related to the production of phosphoinositide-derived second messengers. nih.gov

In rat brain cortical slices, bethanechol was found to be less effective than carbachol (B1668302) in stimulating the accumulation of inositol phosphates, indicating it may act as a partial agonist in this system. jneurosci.org The cholinergic agonists stimulated phospholipase C-mediated hydrolysis of phosphoinositides with a rank order of potency where bethanechol was less potent than acetylcholine and oxotremorine (B1194727) but more potent than arecoline (B194364) and carbachol in the rat retina. nih.gov

Modulation of Ion Channels

This compound, through its activation of muscarinic receptors, can modulate the activity of various ion channels. researchgate.nett3db.cahmdb.ca This modulation is a key component of the downstream signaling cascades that mediate the physiological effects of the compound. frontiersin.org

The specific ion channels affected and the nature of the modulation (activation or inhibition) depend on the muscarinic receptor subtype and the G-protein it is coupled to. frontiersin.org For instance, M2 and M4 receptors, which couple to Gi/o proteins, are known to modulate potassium channels. drugbank.comt3db.cahmdb.ca In cat atrial cells, bethanechol has been shown to activate a G-protein coupled inward-rectifying potassium channel (GIRK), which contributes to the acetylcholine-gated K+ current (IKACh). researchgate.net

In postganglionic sympathetic neurons, activation of muscarinic receptors with bethanechol has been shown to suppress the MgTX-sensitive current, which is carried by Kv1.3 potassium channels. physiology.org This suggests that Kv1.3 channels are a target for modulation by muscarinic signaling in these neurons. physiology.org

Furthermore, in the ileum of M3 receptor-deficient mice, bethanechol-mediated ion transport was still present, suggesting the involvement of other muscarinic receptor subtypes, possibly a non-neuronal M1 receptor. cdnsciencepub.com

Allosteric Modulation of Muscarinic Receptors by this compound or its Analogs

Allosteric modulators are ligands that bind to a site on the receptor that is distinct from the orthosteric binding site for the endogenous agonist (in this case, acetylcholine). mdpi.com This binding can either enhance (positive cooperativity) or reduce (negative cooperativity) the affinity and/or efficacy of the orthosteric agonist. mdpi.comnih.gov

While this compound itself is an orthosteric agonist, studies have investigated the effects of allosteric modulators on the binding of bethanechol and other agonists to muscarinic receptors. nih.govresearchgate.net These studies have revealed that the affinity of muscarinic receptors for agonists can be increased by certain allosteric modulators. nih.govresearchgate.net

For example, the allosteric modulator brucine has been shown to enhance the affinity of the M1, M3, and M4 receptor subtypes for bethanechol. nih.govresearchgate.net Similarly, (-)-eburnamonine increased the affinity of the M2 receptor for bethanechol. nih.govresearchgate.net These findings demonstrate the principle of positive cooperativity between allosteric modulators and orthosteric agonists like bethanechol.

The discovery that allosteric modulators can enhance the affinity of muscarinic receptors for their agonists opens up new avenues for developing subtype-specific pharmacological agents that could enhance cholinergic transmission. nih.govresearchgate.net Such compounds could have therapeutic potential in various disorders. mdpi.comnih.gov

Table 2: Allosteric Modulators Enhancing Bethanechol Affinity at Muscarinic Receptor Subtypes

| Allosteric Modulator | Receptor Subtype(s) with Enhanced Bethanechol Affinity |

|---|---|

| Brucine | M1, M3, M4 |

| (-)-Eburnamonine | M2 |

Data from studies on CHO cells transfected with human muscarinic receptor subtypes. nih.govresearchgate.net

Structure Activity Relationship Sar Investigations of S Bethanechol and Derivatives

Elucidation of Key Pharmacophoric Features for Muscarinic Agonism

The muscarinic activity of (S)-Bethanechol is dictated by several key pharmacophoric features that are essential for its binding and activation of muscarinic receptors. nih.gov The core structural components contributing to its agonist properties include the quaternary ammonium (B1175870) group, the ester functionality, and the specific stereochemistry of the molecule. uomus.edu.iq

The quaternary ammonium group , specifically a trimethylammonium moiety, is fundamental for intrinsic activity. uomus.edu.iq This positively charged nitrogen center is crucial for the initial binding to a negatively charged aspartic acid residue within the third transmembrane helix of the muscarinic receptor. uomus.edu.iq The positive charge is a prerequisite for muscarinic activity; replacement of the nitrogen with other elements like arsenic or sulfur diminishes activity. gpatindia.com Furthermore, the size of the alkyl groups on the nitrogen is critical; they should ideally be no larger than methyl groups for maximal potency. gpatindia.com Replacing the methyl groups with larger alkyl groups, such as ethyl groups, can lead to a decrease in agonist activity or even a shift to antagonistic properties. gpatindia.com

The ester group also contributes significantly to the binding of the compound to the muscarinic receptor. uomus.edu.iq The presence of an oxygen atom in an ester form enhances activity. gpatindia.com For optimal efficacy, there should be a two-carbon chain separating the quaternary nitrogen from the oxygen atom. gpatindia.com This spacing is a critical component of the pharmacophore.

Stereochemistry plays a pivotal role in the muscarinic potency of bethanechol (B1168659). The biological activity resides almost exclusively in the (S)-enantiomer. The (S)-isomer is significantly more potent than the (R)-isomer, with a reported potency ratio of 240:1. uomus.edu.iq This high degree of stereoselectivity underscores the precise three-dimensional fit required for effective interaction with the receptor's binding site.

Positional and Substituent Effects on Receptor Affinity and Intrinsic Activity

Modifications to the structure of this compound have profound effects on its receptor affinity and intrinsic activity, highlighting the sensitivity of the muscarinic receptor to even minor structural changes.

Substitutions on the Quaternary Ammonium Group: As previously mentioned, increasing the size of the alkyl substituents on the nitrogen atom beyond methyl groups leads to a reduction in activity. gpatindia.com Replacement of a single methyl group with an ethyl or propyl group results in a compound with lower activity than acetylcholine (B1216132). gpatindia.com If all three methyl groups are replaced by ethyl groups, the compound transitions from an agonist to a cholinergic antagonist. gpatindia.com Substitution with hydrogen atoms also leads to decreased muscarinic activity. gpatindia.com

Modifications to the Ethylene (B1197577) Bridge: The length of the carbon chain between the quaternary nitrogen and the ester group is critical. Ing's Rule of Five suggests that for maximum muscarinic activity, there should be no more than five atoms between the nitrogen and the terminal hydrogen. gpatindia.com Increasing the length of this chain beyond two carbons diminishes activity. gpatindia.com Substitution on the ethylene bridge itself also impacts activity. A methyl group on the β-carbon (as in bethanechol and methacholine) enhances muscarinic selectivity over nicotinic activity. uomus.edu.iqjove.com In contrast, an α-methyl substitution decreases both muscarinic and nicotinic activity, with a greater impact on the former. uomus.edu.iq

Alterations to the Ester Group: The carbamoyl (B1232498) group in bethanechol is a key feature that distinguishes it from acetylcholine. This group makes the molecule more resistant to hydrolysis by acetylcholinesterase, thereby prolonging its duration of action. jove.comwikipedia.org The carbamyl group of carbachol (B1668302), a related compound, decreases the electrophilicity of the carbonyl carbon, making it less susceptible to hydrolysis. uomus.edu.iq Bethanechol's structure, which includes both a β-methyl group and a carbamoyl group, confers high resistance to enzymatic hydrolysis and selectivity for muscarinic receptors. jove.com

Studies on the enantiomers of bethanechol have shown stereoselectivity in receptor binding across various tissues, including jejunal smooth muscle, atrial and ventricular myocardium, and nasal mucosa, with the S(+) enantiomer consistently showing higher affinity (lower Ki value) than the R(-) enantiomer. nih.gov The proportion of high and low-affinity binding sites for the bethanechol enantiomers can differ between tissues, suggesting variations in receptor-effector coupling. nih.gov For instance, the lower proportion of high-affinity binding sites for S(+)-bethanechol in heart ventricular muscle may explain its relative insensitivity in cardiac tissue compared to methacholine (B1211447). nih.gov

Comparative SAR Analysis with Other Cholinergic Agonists

Comparing the structure-activity relationships of this compound with other cholinergic agonists like acetylcholine, carbachol, and methacholine provides valuable insights into the determinants of receptor selectivity and pharmacological action.

Bethanechol vs. Acetylcholine: Bethanechol is structurally similar to the endogenous neurotransmitter acetylcholine but with two key modifications: the substitution of the acetyl group with a carbamoyl group and the addition of a methyl group on the β-carbon of the choline (B1196258) backbone. nih.govdrugbank.com These changes make bethanechol highly resistant to hydrolysis by acetylcholinesterase, leading to a longer duration of action compared to the rapidly hydrolyzed acetylcholine. wikipedia.orgdrugbank.com Furthermore, the β-methyl group enhances its selectivity for muscarinic receptors, resulting in negligible effects on nicotinic receptors. nih.govdrugbank.com

Bethanechol vs. Carbachol: Both bethanechol and carbachol are carbamate (B1207046) esters, making them more resistant to hydrolysis than acetylcholine. uomus.edu.iqjove.com However, carbachol lacks the β-methyl group present in bethanechol. jove.comwikipedia.org Consequently, carbachol is non-selective and acts on both muscarinic and nicotinic receptors. uomus.edu.iqwikipedia.org Bethanechol, with its β-methyl group, exhibits almost exclusive muscarinic activity. jove.com

Bethanechol vs. Methacholine: Methacholine, like bethanechol, has a β-methyl group which confers muscarinic selectivity. uomus.edu.iqjove.com However, methacholine retains the acetyl ester of acetylcholine and is therefore still susceptible to hydrolysis by acetylcholinesterase, although at a slower rate than acetylcholine. uomus.edu.iq Bethanechol, with its carbamoyl group, is even more slowly inactivated. uomus.edu.iq

The following table summarizes the key structural and pharmacological differences between these cholinergic agonists:

| Compound | Ester Group | β-Methyl Group | Receptor Selectivity | Hydrolysis by AChE |

| Acetylcholine | Acetyl | No | Muscarinic & Nicotinic | Rapid |

| This compound | Carbamoyl | Yes | Muscarinic | Very Slow/Resistant |

| Carbachol | Carbamoyl | No | Muscarinic & Nicotinic | Slow |

| Methacholine | Acetyl | Yes | Muscarinic | Slow |

This table provides a comparative overview of key features of different cholinergic agonists.

Computational Chemistry Approaches to this compound SAR

Computational chemistry has become an indispensable tool in modern drug discovery, offering powerful methods to investigate and predict the structure-activity relationships of molecules like this compound. biojournals.us These approaches provide insights into the molecular interactions governing receptor binding and can guide the design of novel, more effective therapeutic agents. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govsemanticscholar.org In the context of this compound and its derivatives, 2D and 3D-QSAR models can be developed to predict the muscarinic agonist activity of new analogues. shd-pub.org.rs

The process involves generating a set of molecular descriptors for each compound, which are numerical representations of its structural, physicochemical, or electronic properties. nih.gov These descriptors are then used to build a regression model that relates them to the observed biological activity (e.g., receptor binding affinity or functional potency). researchgate.net For instance, a 2D-QSAR model might use topological and connectivity indices, while a 3D-QSAR approach like Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA) would use steric and electrostatic fields around the molecules. semanticscholar.org

These models, once validated, can be used to predict the activity of virtual compounds before they are synthesized, saving time and resources in the drug development process. core.ac.uk

Both ligand-based and receptor-based drug design strategies are employed to understand the SAR of this compound and to design new muscarinic agonists. sailife.com

Ligand-Based Drug Design: This approach is used when the 3D structure of the target receptor is unknown. It relies on the information derived from a set of known active ligands. sailife.com For this compound, this would involve:

Pharmacophore Modeling: Identifying the common 3D arrangement of essential structural features (the pharmacophore) required for muscarinic agonism. This model can then be used to screen virtual libraries for new compounds that match the pharmacophore.

Shape-Based Screening: Using the 3D shape of a known active molecule like this compound as a template to find other molecules with a similar shape, which are likely to bind to the same receptor. sailife.com

Receptor-Based Drug Design (or Structure-Based Drug Design): This method is applicable when the 3D structure of the target receptor (or a reliable homology model) is available. sailife.commdpi.com It involves:

Molecular Docking: Simulating the binding of this compound and its derivatives into the active site of the muscarinic receptor. nih.gov This allows for the visualization of key interactions (e.g., hydrogen bonds, electrostatic interactions) and helps to explain the observed SAR. Docking studies can predict the binding orientation and affinity of new analogues, guiding the design of compounds with improved potency and selectivity.

Molecular Dynamics (MD) Simulations: These simulations can provide a more dynamic picture of the ligand-receptor complex, showing how the system behaves over time. sailife.com This can reveal important information about the stability of the binding and the conformational changes that occur upon ligand binding.

By integrating these computational approaches, researchers can gain a deeper, multi-faceted understanding of the structure-activity relationships of this compound, accelerating the discovery of new and improved muscarinic agonists. biojournals.us

Preclinical Pharmacodynamics and in Vitro Functional Studies

In Vitro Functional Assays for (S)-Bethanechol Activity in Isolated Organ Systems

This compound, a muscarinic cholinergic agonist, has been extensively studied in vitro to characterize its effects on smooth muscle contractility and glandular secretion across various organ systems. These studies, utilizing isolated tissue preparations, provide fundamental insights into its mechanism of action and receptor selectivity.

Gastrointestinal Smooth Muscle Contractility Studies

This compound consistently induces concentration-dependent contractions in isolated gastrointestinal (GI) smooth muscle preparations from various species, including cows, horses, and rats. nih.govnih.govresearchgate.netnih.gov These studies confirm its direct stimulatory effect on muscarinic receptors located on smooth muscle cells, independent of neuronal input, as the response is not blocked by the neurotoxin tetrodotoxin. nih.gov

In studies on isolated intestinal smooth muscle from healthy dairy cows, this compound elicited a significant, concentration-dependent increase in basal tone, maximal amplitude (Amax), and area under the curve (AUC) in both duodenal and jejunal preparations. nih.govresearchgate.net The contractile effect was generally more pronounced in jejunal tissues compared to duodenal tissues and in circular muscle preparations over longitudinal ones. nih.govresearchgate.net Similarly, in equine intestinal segments (duodenum, jejunum, cecum, and pelvic flexure), this compound induced significant, concentration-dependent contractions, with the largest maximal effect observed in jejunal specimens. nih.gov

Research has identified the primary involvement of M₂ and M₃ muscarinic acetylcholine (B1216132) receptor (mAChR) subtypes in mediating these contractile responses. nih.gov While M₃ receptors are considered predominant in eliciting muscle contraction, M₂ receptors also play a role. nih.govnih.gov In bovine intestinal tissue, antagonists for M₃ receptors significantly inhibited the contractile response to this compound, and M₂ receptor antagonists also produced partial inhibition. nih.govresearchgate.net In equine tissue, the M₃ antagonist 4-DAMP almost completely abolished the effect of this compound, while the M₂ antagonist AF-DX 116 caused a rightward shift in the concentration-response curve, confirming that while the effect is predominantly mediated by M₃ receptors, M₂ receptors are also involved. nih.gov

Studies on rat antral circular smooth muscle strips also demonstrated a dose-dependent contractile response to this compound (10⁻⁷ to 10⁻⁴ mol/L). nih.gov This contraction was found to be dependent on the influx of extracellular calcium via L-type calcium channels. nih.gov

| Species | Tissue | Key Findings | Receptor Subtypes | Reference |

| Cow | Duodenum, Jejunum | Concentration-dependent increase in basal tone, Amax, and AUC. | M₂, M₃ | nih.govresearchgate.net |

| Horse | Duodenum, Jejunum, Cecum, Pelvic Flexure | Concentration-dependent increase in contractile response; greatest effect in jejunum. | M₂, M₃ | nih.gov |

| Rat | Antral Circular Smooth Muscle | Dose-dependent contraction (10⁻⁷ to 10⁻⁴ mol/L); dependent on extracellular Ca²⁺ influx. | M₂, M₃ | nih.gov |

| Mouse | Jejunum | Dose-dependent contraction. | Not specified | researchgate.net |

Urinary Bladder Detrusor Muscle Contractility Studies

In vitro studies have established that this compound induces contraction of the urinary bladder detrusor muscle. In isolated rabbit bladder tissue, this compound produced a potent, dose-dependent contractile response in the bladder body, with comparatively less effect on the bladder base and neck. This demonstrates its efficacy in stimulating the primary muscle responsible for bladder emptying.

Further research on isolated rat detrusor muscle strips confirms that this compound induces contractions. These studies are often used to investigate interactions with other signaling pathways. For instance, the presence of serotonin (B10506) was found to significantly increase the contractile response to this compound, suggesting a synergistic interaction between the serotonergic and cholinergic systems in bladder control.

The contractile mechanism of this compound in the bladder, similar to its action in the GI tract, is mediated through muscarinic receptors, primarily the M₃ subtype, which couples to the signaling pathways that increase intracellular calcium and lead to smooth muscle contraction.

Salivary Gland Secretion Investigations

This compound has been shown to stimulate salivary gland secretion in vitro. In comparative studies using rat submandibular glands, this compound was one of several choline (B1196258) esters tested for its ability to evoke saliva and protein secretion. The results indicated that this compound effectively increases the amount of secreted saliva and protein content.

In a study examining the effects of various muscarinic agonists on Ca²⁺ responses and secretion in rat submandibular glands, pilocarpine (B147212) was found to be a partial agonist compared to carbachol (B1668302) and bethanechol (B1168659). researchgate.net While pilocarpine elicited a small increase in intracellular calcium concentration ([Ca²⁺]i), bethanechol induced a more robust response. researchgate.net Specifically, administration of bethanechol (10 mg kg⁻¹) increased resting [Ca²⁺]i from approximately 37 nM to 69 nM in vivo. researchgate.net This highlights bethanechol's role as a full agonist at the muscarinic receptors responsible for salivary secretion. researchgate.net

Cardiovascular System Modulations (e.g., isolated heart preparations)

In vitro studies on isolated cardiac preparations indicate that this compound has minimal direct effects on the heart, consistent with its selectivity for M₃ receptors over the M₂ subtype that predominates in cardiac tissue.

A key study utilizing cardiomyocytes derived from human induced pluripotent stem cells (hiPSC-CM) found that the M₁/M₃-selective agonist this compound had no effect on the beating frequency of these cells. In contrast, less selective muscarinic agonists like carbachol and oxotremorine (B1194727) caused a transient decrease in beating frequency, an effect mediated by M₂ receptors. This finding underscores the cardiovascular safety profile of this compound at the cellular level, as it does not significantly engage the cardiac M₂ receptors that modulate heart rate.

While the Langendorff isolated heart preparation is a common model for studying cardiac pharmacology, specific studies employing this model to investigate the effects of this compound are not prominent in the literature, likely due to the compound's known lack of significant direct cardiac activity. Its cardiovascular effects observed in vivo, such as hypotension, are primarily attributed to vasodilation mediated by M₃ receptors on endothelial cells, rather than direct cardiac muscle modulation. jst.go.jp

Cellular Electrophysiological Responses to this compound in Excitable Cells

This compound modulates the electrical properties of excitable cells, primarily neurons, by acting on muscarinic receptors that regulate ion channel activity.

In studies of mudpuppy parasympathetic postganglionic neurons, this compound induced a biphasic response on the membrane potential. uni-regensburg.de The primary response in the majority of cells tested (115 out of 135) was a large hyperpolarization, followed by a smaller, longer-lasting depolarization. uni-regensburg.de The hyperpolarization was associated with a marked decrease in membrane input resistance and was inhibited by an M₂ muscarinic receptor antagonist. uni-regensburg.de The subsequent depolarization was linked to an increase in input resistance, suggesting a decrease in potassium conductance. uni-regensburg.de Functionally, even when the hyperpolarization was negated, this compound enhanced the excitability of these neurons, increasing the number of action potentials fired in response to a depolarizing current pulse. uni-regensburg.de

In postganglionic sympathetic neurons, this compound was shown to suppress Kv1.3 potassium channel currents. The activation of muscarinic receptors with this compound inhibited the MgTX-sensitive current, which is carried by Kv1.3 channels. Since Kv1.3 channels help regulate resting membrane potential and action potential firing, their inhibition by this compound can lead to neuronal depolarization and increased excitability.

Organ System Selectivity from Preclinical Investigations

Preclinical studies have revealed that this compound, a direct-acting muscarinic agonist, exhibits a degree of selectivity in its effects on various organ systems. This selectivity is primarily attributed to its preferential action on muscarinic receptors, with minimal to no effect on nicotinic receptors. drugbank.comnih.govpatsnap.com The charged quaternary amine structure of bethanechol prevents it from crossing the blood-brain barrier, thereby minimizing central nervous system effects. drugbank.com

This compound's most clinically significant effects are observed in the urinary and gastrointestinal tracts, stemming from its interaction with M3 muscarinic receptors located on the smooth muscle of the bladder and in the gastrointestinal system. drugbank.compatsnap.com In the urinary system, it stimulates the detrusor muscle of the bladder, leading to increased tone and contraction, which facilitates urination. patsnap.comdrugs.com This makes it effective in addressing nonobstructive urinary retention. drugbank.comdrugs.com

In the gastrointestinal tract, this compound enhances motility and tone. nih.govdrugs.com It stimulates gastric motility, increases gastric tone, and can help restore impaired rhythmic peristalsis. drugs.com Studies in cows have shown that bethanechol's contractile effects are more pronounced in the jejunum compared to the duodenum and in circular muscle preparations over longitudinal ones. nih.gov This action is primarily mediated by M3 muscarinic receptors, with a lesser contribution from M2 receptors. nih.gov

While its primary actions are on the urinary and gastrointestinal systems, this compound also affects other organ systems. For instance, it can stimulate salivary gland secretion, which has been investigated as a potential treatment for xerostomia (dry mouth). Some research suggests its efficacy in increasing salivary flow is comparable to pilocarpine. In contrast, its cardiovascular effects are generally less pronounced than those of other cholinergic agonists, a property attributed to its lack of adrenergic activity.

Table 1: Organ System Effects of this compound in Preclinical Models

| Organ System | Primary Effect | Mediating Receptors | Key Findings from Animal/In Vitro Studies |

|---|---|---|---|

| Urinary Tract | Increased detrusor muscle tone and contraction | M3 | Promotes bladder emptying in models of urinary retention. drugbank.compatsnap.comdrugs.com |

| Gastrointestinal Tract | Increased motility and tone, restoration of peristalsis | M3, M2 | More pronounced effects in the jejunum than the duodenum in bovine studies. nih.gov |

| Salivary Glands | Increased salivary secretion | Muscarinic | Investigated for potential use in radiation-induced xerostomia. mdpi.com |

| Cardiovascular System | Minimal at therapeutic doses | - | Less pronounced cardiovascular side effects compared to other cholinomimetics. |

Role of this compound in Studying Muscarinic Receptor Physiology in Animal Models

This compound has served as a valuable pharmacological tool in animal models to investigate the physiological roles of muscarinic acetylcholine receptors (mAChRs). Its properties as a direct-acting and relatively stable muscarinic agonist make it suitable for elucidating the function of these receptors in various tissues. drugs.comnih.gov

A primary area of research has been the gastrointestinal (GI) tract. In studies on dairy cows, bethanechol has been used to induce smooth muscle contraction in isolated duodenal and jejunal tissues, confirming the involvement of both M2 and M3 mAChR subtypes in GI motility. nih.gov These experiments demonstrated that the contractile response to bethanechol was more significantly inhibited by M3 receptor antagonists, highlighting the predominant role of this subtype in bovine intestinal smooth muscle contraction. nih.gov Similarly, in mouse models, bethanechol has been employed to study gastric muscle contraction and the distinct contributions of M2 and M3 receptors. researchgate.net

In the context of the urinary system, this compound is frequently used in animal models, such as anesthetized dogs, to study bladder function. It has been shown to increase intravesical pressure, an effect mediated by the stimulation of M2 and M3 receptors on the detrusor muscle. auajournals.org These studies help in understanding the cholinergic control of micturition.

Furthermore, this compound has been instrumental in studies involving knockout mice to dissect the specific functions of muscarinic receptor subtypes. For example, in M3 receptor-deficient mice, the response to bethanechol in intestinal ion transport was examined. nih.govcdnsciencepub.com These studies revealed that while the response was slightly decreased in the ileum of knockout mice, it was not significantly different in the colon, suggesting compensatory mechanisms or the involvement of other muscarinic receptor subtypes, such as M1, in regulating intestinal ion transport. nih.govcdnsciencepub.com

This compound has also been utilized in cancer research. In a mouse model of colon neoplasia, the administration of bethanechol was found to significantly increase the number and volume of colon tumors, supporting the role of M3 receptor activation in promoting colon cancer growth. mdpi.com In another area of research, bethanechol was used to study the regulation of glucagon-like peptide-1 (GLP-1) secretion in human and rat L cells, demonstrating the involvement of M1 and M2 muscarinic receptors in this process. oup.com

Table 2: Application of this compound in Animal Model Research

| Research Area | Animal Model | Key Application of this compound | Major Finding |

|---|---|---|---|

| Gastrointestinal Motility | Dairy Cows | Induce contraction in isolated intestinal smooth muscle. nih.gov | M3 receptors play a primary role, with a minor contribution from M2 receptors, in intestinal contraction. nih.gov |

| Gastrointestinal Motility | Mouse | Investigate gastric muscle contraction. researchgate.net | Both M2 and M3 receptors mediate contraction in the mouse stomach. researchgate.net |

| Urinary Function | Anesthetized Dog | Increase intravesical pressure to study bladder contraction. auajournals.org | Contraction is mediated by stimulation of M3 and M2 receptors. auajournals.org |

| Intestinal Ion Transport | M3 Receptor-Deficient Mouse | Assess muscarinic receptor-driven ion transport. nih.govcdnsciencepub.com | M3 receptor knockout is compensated, suggesting involvement of other muscarinic subtypes like M1. nih.govcdnsciencepub.com |

| Cancer Research | Mouse model of colon neoplasia | Promote muscarinic receptor activation. mdpi.com | Increased the number and volume of colon tumors, implicating M3 receptor activation in cancer progression. mdpi.com |

| Endocrinology | Human and Rat L cells | Stimulate GLP-1 secretion. oup.com | M1 and M2 muscarinic receptors are involved in the control of GLP-1 secretion. oup.com |

Analytical Methodologies for Research and Discovery of S Bethanechol

Chromatographic Techniques for (S)-Bethanechol Detection and Quantification in Biological Matrices for Research

Chromatographic methods are indispensable for separating this compound from complex biological matrices like blood and urine, allowing for its accurate detection and quantification. ontosight.ai These techniques are fundamental in pharmacokinetic and metabolism studies. ontosight.ai

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of this compound in pharmaceutical preparations and biological fluids. ontosight.airesearchgate.net Several HPLC methods have been developed and validated for its determination.

One such method is a rapid and stability-indicating ion-pair reversed-phase (RP-HPLC) method. researchgate.net This approach utilizes a phenyl column with a mobile phase composed of a phosphate (B84403) buffer and ethanol (B145695) mixture, containing sodium 1-heptanesulfonate as an ion-pairing agent. researchgate.net Detection is typically achieved using a UV detector at a low wavelength, such as 190 nm. researchgate.net The method has been validated for linearity, precision, accuracy, and robustness, demonstrating its suitability for routine analysis and stability studies of this compound. researchgate.net

For the analysis of this compound in biological samples, such as rat blood serum, HPLC coupled with tandem mass spectrometry (HPLC-MS/MS) offers high sensitivity and selectivity. ingentaconnect.com This method involves optimizing ionization and fragmentation conditions for the specific detection of the compound. ingentaconnect.com A validated LC-MS/MS method demonstrated linearity over a specific concentration range with a low limit of quantification. ingentaconnect.com

The choice of column and mobile phase is critical for achieving optimal separation. For instance, a method for analyzing bethanechol (B1168659) chloride tablets uses a column with L55 packing and a conductivity detector. drugfuture.com Another approach for sustained-release formulations employs a Waters IC-Pak C M/D column with a mobile phase of a buffer solution and acetonitrile. google.com

Table 1: Examples of HPLC Methodologies for this compound Analysis

| Parameter | Method 1 | Method 2 | Method 3 |

| Technique | Ion-Pair RP-HPLC | HPLC-MS/MS | HPLC with Conductivity Detection |

| Column | Phenyl column | - | L55 packing |

| Mobile Phase | 0.05 M phosphate buffer (pH 6) – ethanol (98:2 v/v) with sodium 1-heptanesulfonate | - | Buffer solution and acetonitrile |

| Detector | UV at 190 nm | Mass Spectrometry (MS/MS) | Conductivity Detector |

| Application | Pharmaceutical Preparations | Rat Blood Serum | Tablets |

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of this compound, particularly when derivatization is employed to increase volatility. ontosight.ai For the quantification of bethanechol, a deuterated internal standard, such as Bethanechol-d6, can be used to improve accuracy. caymanchem.com

Predicted GC-MS spectra for non-derivatized bethanechol are available in databases and show characteristic fragmentation patterns. hmdb.cadrugbank.com The combination of gas chromatography for separation and mass spectrometry for detection provides high sensitivity and specificity, making it suitable for complex biological samples. d-nb.info

Spectroscopic Techniques for Characterization of this compound and its Metabolites in Research

Spectroscopic techniques are vital for elucidating the chemical structure of this compound and its metabolites.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the structural characterization of this compound. Both ¹H NMR and ¹³C NMR provide detailed information about the molecule's framework.

¹H NMR: The proton NMR spectrum of bethanechol in D₂O shows distinct signals corresponding to the different protons in the molecule. Key signals include a multiplet for the methylene (B1212753) protons adjacent to the ammonium (B1175870) group, a singlet for the trimethylammonium group, a multiplet for the methine proton linked to the carbamate (B1207046), and a doublet for the methyl group on the propyl chain.

¹³C NMR: The carbon-13 NMR spectrum provides information on the carbon skeleton. Characteristic signals are observed for the carbamate carbonyl carbon, the methine carbon attached to the oxygen, and the quaternary ammonium carbon.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in D₂O

| Nucleus | Chemical Shift (ppm) | Assignment |

| ¹H | 3.45–3.20 (m) | Methylene protons adjacent to ammonium |

| ¹H | 3.10 (s) | Trimethylammonium group |

| ¹H | 4.85 (m) | Methine proton linked to carbamate |

| ¹H | 1.45 (d) | Methyl group on propyl chain |

| ¹³C | 158.5 | Carbamate carbonyl |

| ¹³C | 67.2 | Methine carbon (C-O) |

| ¹³C | 54.8 | Quaternary ammonium carbon |

Mass spectrometry (MS) is a highly sensitive technique used to determine the molecular weight and elucidate the structure of this compound and its metabolites by analyzing its fragmentation patterns. currenta.denih.govmdpi.com

Electrospray ionization mass spectrometry (ESI-MS) in positive mode is commonly used for bethanechol analysis. The major ion observed corresponds to the molecular ion [C₇H₁₇N₂O₂]⁺ after the loss of the chloride counter-ion. High-resolution mass spectrometry can provide highly accurate mass measurements, allowing for the determination of the elemental composition. currenta.de

Tandem mass spectrometry (MS/MS) experiments provide further structural information by fragmenting the molecular ion and analyzing the resulting product ions. currenta.denih.govmdpi.com Key fragmentation pathways for bethanechol include cleavage of the C-N bond and elimination of the carbamate group. The analysis of thermal degradants of bethanechol chloride by liquid chromatography coupled to mass spectrometry has identified degradation products such as beta-methylcholine chloride. semanticscholar.orgresearchgate.netrsc.org

Table 3: Key Mass Spectrometry Fragments of this compound

| m/z | Proposed Fragment | Origin |

| 161.1 | [C₇H₁₇N₂O₂]⁺ | Molecular ion (after chloride loss) |

| 102.1 | - | C-N bond cleavage |

| 86.1 | - | Carbamate group elimination |

Development of Radioligand Binding Assays using Radiolabeled this compound

Radioligand binding assays are crucial for studying the interaction of this compound with its target receptors, primarily muscarinic receptors. These assays typically use a radiolabeled form of a ligand to quantify the binding to receptors in tissue homogenates or cell preparations.

Studies have utilized radiolabeled antagonists like [³H]quinuclidinyl benzilate to investigate the binding of the enantiomers of bethanechol to muscarinic receptors in various rat tissues, including jejunal smooth muscle, nasal mucosa, and myocardium. nih.gov These studies have revealed stereoselectivity in receptor binding, with the S(+) enantiomer generally showing a higher affinity than the R(-) enantiomer. nih.gov The development of assays using radiolabeled this compound itself would provide a direct measure of its binding characteristics. The synthesis of radiolabeled bethanechol, for instance with tritium (B154650) ([³H]), would be a prerequisite for such direct binding studies. nih.gov These assays are instrumental in characterizing the affinity of this compound for different muscarinic receptor subtypes and understanding its mechanism of action at the molecular level.

Computational and Theoretical Biophysical Studies of S Bethanechol

Molecular Docking Simulations of (S)-Bethanechol with Muscarinic Receptors

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor) to form a stable complex. uni-regensburg.de This method is instrumental in understanding the binding mode of ligands like this compound within the binding pocket of muscarinic receptors. The process involves sampling a vast number of possible conformations and orientations of the ligand within the receptor's active site and scoring them based on a function that approximates the binding free energy.

While specific docking studies detailing the interaction of this compound with human muscarinic receptor subtypes are not extensively available in public literature, research on its binding to other proteins can provide insights into its potential interactions. For instance, a molecular docking study of bethanechol (B1168659) with the Rrp9 protein in Candida albicans identified key binding interactions. remedypublications.com In this study, bethanechol was found to form hydrogen bonds with specific amino acid residues, namely ASP384 and ASP506, within the protein's active site. remedypublications.com

For muscarinic receptors, which are G-protein coupled receptors (GPCRs), the binding of cholinergic agonists like this compound is known to occur in a highly conserved orthosteric pocket. This pocket contains key aspartate and tyrosine residues that form critical interactions with the quaternary ammonium (B1175870) group and the ester moiety of the ligands. Docking simulations for this compound would aim to elucidate these specific interactions, providing data on binding energy scores and the precise geometry of the ligand-receptor complex.

Table 1: Illustrative Hydrogen Bond Interactions for Bethanechol from a Molecular Docking Study Note: The following data is from a study on Bethanechol with C. albicans Rrp9 protein, not a human muscarinic receptor, but illustrates the type of interactions identified through docking. remedypublications.com

| Ligand | Interacting Residue | Type of Interaction |

| Bethanechol | ASP384 | Hydrogen Bond |

| Bethanechol | ASP506 | Hydrogen Bond |

Molecular Dynamics Simulations of Ligand-Receptor Complexes

Molecular dynamics (MD) simulations provide detailed information about the dynamic behavior of molecules over time. nih.gov This technique allows researchers to observe the conformational changes in both the ligand and the receptor upon binding, offering insights that are not available from static docking models. For the this compound-muscarinic receptor complex, MD simulations can reveal the stability of the binding pose, the role of water molecules in the binding site, and the allosteric changes in the receptor that lead to its activation.

Advanced techniques like accelerated molecular dynamics (aMD) and Gaussian accelerated molecular dynamics (GaMD) have been successfully applied to study muscarinic receptors. nih.govresearchgate.net These methods enhance conformational sampling, making it possible to simulate large-scale events like ligand binding and unbinding within computationally feasible timescales. nih.govresearchgate.net Studies on the M3 muscarinic receptor using aMD have successfully simulated the binding pathways of various ligands, including the full agonist acetylcholine (B1216132), a close structural analog of bethanechol. nih.gov These simulations revealed metastable binding sites in the extracellular vestibule that ligands may occupy before reaching the primary orthosteric binding pocket. nih.gov

A GaMD study on the M2 muscarinic receptor captured the graded activation of the receptor, showing distinct structural flexibility and energy landscapes depending on the bound ligand. researchgate.net Such a study for this compound would be invaluable in understanding how its binding translates into a specific level of receptor activation and subsequent cellular signaling.

Quantum Chemical Calculations of this compound Conformational Landscape and Electronic Properties

Quantum chemical calculations are based on the principles of quantum mechanics and are used to study the electronic structure and properties of molecules with high accuracy. unimi.it For this compound, these calculations can be used to map its conformational landscape and determine its electronic properties, which are fundamental to its interaction with the muscarinic receptor.

A conformational analysis would involve calculating the potential energy of the molecule as a function of its rotatable bonds. This generates a potential energy surface, identifying low-energy, stable conformations that this compound is likely to adopt in solution and at the receptor binding site.

Electronic property calculations provide information on the distribution of electrons within the molecule. Key properties include:

Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution around the molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. This is crucial for understanding electrostatic interactions, such as the attraction between the positively charged quaternary amine of this compound and a negatively charged aspartate residue in the muscarinic binding pocket.

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. The energy gap between them indicates the chemical stability of the molecule.

While specific quantum chemical studies on this compound are not readily found, these computational methods are standard for characterizing potential drug candidates and understanding their intrinsic chemical properties that govern biological activity. science.govchepon2024.com

Free Energy Perturbation and Binding Energy Calculations

Accurately predicting the binding affinity of a ligand to its receptor is a primary goal of computational drug design. chemrxiv.org Free Energy Perturbation (FEP) is a rigorous computational method based on statistical mechanics that is used to calculate the relative binding free energies of two ligands to a common receptor. mpg.de

The FEP method involves creating a non-physical, or "alchemical," pathway that computationally transforms one ligand into another (e.g., this compound into a modified analogue) both in solution and when bound to the receptor. drugdesigndata.org By calculating the free energy change for these transformations, the relative binding free energy (ΔΔG) between the two ligands can be determined with high accuracy, often within 1 kcal/mol of experimental values. chemrxiv.org

Table 2: Principles of Free Energy Perturbation (FEP) for Binding Affinity

| Step | Description | Purpose |

| 1. Alchemical Transformation (in solvent) | Ligand A is computationally "mutated" into Ligand B in a simulated solvent environment. | Calculates the free energy difference (ΔG_solvent) between the two ligands in solution. |

| 2. Alchemical Transformation (in protein) | Ligand A is computationally "mutated" into Ligand B while bound to the receptor's active site. | Calculates the free energy difference (ΔG_protein) between the two bound ligands. |

| 3. Thermodynamic Cycle | The relative binding free energy (ΔΔG) is calculated using the thermodynamic cycle: ΔΔG = ΔG_protein - ΔG_solvent. | Determines the difference in binding affinity between Ligand A and Ligand B. |

Applying FEP to this compound and its analogues could guide the synthesis of new compounds with improved affinity or selectivity for specific muscarinic receptor subtypes. While benchmark studies validate the high accuracy of FEP, specific applications of this method to this compound have not been reported in the literature to date. chemrxiv.org

Future Research Directions and Unresolved Questions Pertaining to S Bethanechol

Exploration of (S)-Bethanechol's Interactions with Novel Muscarinic Receptor Signaling Pathways

This compound has been identified as a valuable tool for dissecting the complexity of muscarinic signaling cascades. nih.gov While many muscarinic agonists like oxotremorine-M (Oxo-M) activate multiple signaling pathways, research has shown that bethanechol (B1168659) can selectively engage specific pathways. nih.govnih.gov This selectivity offers a unique opportunity to explore the nuanced functions of different muscarinic receptor subtypes.

A pivotal study on neonatal rat superior cervical ganglion (SCG) neurons revealed that bethanechol selectively activates the fast, membrane-delimited signaling pathway linked to M2 muscarinic receptors. nih.govnih.gov This pathway, which is sensitive to pertussis toxin (PTX), results in the inhibition of N-type calcium channels. nih.govnih.gov In contrast, bethanechol, even at high concentrations, failed to activate the slow, voltage-independent pathway that is mediated by M1 receptors and involves a diffusible second messenger. nih.gov This latter pathway was readily activated by Oxo-M, demonstrating that bethanechol can be used to pharmacologically isolate and study the M2-mediated cascade. nih.govnih.gov

Future research should extend these findings to other neuronal and non-neuronal tissues to determine if this M2-selectivity is a general characteristic of bethanechol's action. nih.gov Investigating the molecular determinants of this selectivity could reveal novel aspects of G protein-coupled receptor (GPCR) activation and G-protein coupling. Understanding why bethanechol preferentially engages the Gαi/o pathway over the Gαq pathway could lead to the design of even more specific therapeutic agents. nih.govoup.com

Table 1: Comparative Effects of Muscarinic Agonists on Signaling Pathways in SCG Neurons

| Agonist | Activated Pathway | Receptor Mediation | Effect on Ca2+ Channels | PTX Sensitivity |

|---|---|---|---|---|

| This compound | Fast, membrane-delimited nih.gov | M2 nih.gov | Selective inhibition of N-type current nih.gov | Sensitive nih.govnih.gov |

| Oxotremorine-M | Fast and Slow Pathways nih.govnih.gov | M1, M2/M4 nih.govnih.gov | Inhibition of N- and L-type currents nih.gov | Partially Sensitive nih.gov |

Development of Advanced In Vitro and Organoid Models for Studying this compound Mechanisms

Traditional two-dimensional (2D) cell culture models have limitations in recapitulating the complex architecture and physiology of native tissues. mdpi.com The development of three-dimensional (3D) in vitro models, particularly organoids, offers a more physiologically relevant platform for studying drug mechanisms. mdpi.comfrontiersin.org Organoids are self-organizing 3D structures grown from stem cells that mimic the microarchitecture and cellular composition of an organ. frontiersin.orgnih.gov

These advanced models can be derived from patient tissues, providing a platform for personalized medicine research. vhio.net For this compound research, the development of bladder, intestinal, and salivary gland organoids would be particularly valuable. Such models would allow for detailed investigation of:

The effects of this compound on smooth muscle contractility and fluid secretion in a human-relevant context.

The specific cell types within a tissue that are most responsive to this compound.

The long-term effects of muscarinic stimulation on tissue development, differentiation, and disease pathology. frontiersin.org

By retaining the genetic and cellular heterogeneity of the original tissue, organoid models can bridge the gap between preclinical animal studies and human clinical trials, facilitating more accurate predictions of drug efficacy and mechanism. nih.govvhio.netnih.gov

Application of Systems Biology and Omics Approaches to this compound Research

Systems biology integrates large-scale datasets from "omics" technologies—such as genomics, transcriptomics, proteomics, and metabolomics—to create a holistic understanding of biological processes. frontiersin.orgnih.gov This approach moves beyond a reductionist focus on single molecules to model the complex interaction networks that govern cellular responses. frontiersin.orgnih.gov

Applying these methodologies to this compound research could uncover previously unknown aspects of its mechanism of action. For example:

Transcriptomics (RNA-seq): Could identify the full spectrum of genes whose expression is altered in bladder or gut smooth muscle cells following treatment with this compound. This could reveal novel downstream signaling pathways or compensatory mechanisms. nih.gov

Proteomics: Could quantify changes in protein expression and post-translational modifications, providing direct insight into the signaling networks activated by muscarinic receptors.

Metabolomics: Could analyze the global changes in cellular metabolites, offering a functional readout of the physiological response to this compound. nih.gov

Integrating these multi-omics datasets would enable the construction of comprehensive computational models of the cellular response to this compound, identifying key nodes in the signaling network that could be targeted for future drug development. nih.govresearchgate.net

Design and Synthesis of Next-Generation Muscarinic Probes based on this compound Scaffold

While this compound shows some selectivity for M2-mediated pathways in certain systems, it is generally considered a non-selective agonist at the receptor level, with activity across M1, M2, M3, M4, and M5 subtypes. nih.govabcam.com There is a significant need for new chemical probes with higher selectivity for individual muscarinic receptor subtypes to minimize off-target effects and to better understand the specific physiological role of each receptor. mdpi.comnih.gov

The chemical structure of this compound provides a validated "scaffold" for the design and synthesis of next-generation muscarinic agonists. Future research in medicinal chemistry could focus on:

Structure-Activity Relationship (SAR) studies: Systematically modifying the functional groups of the bethanechol molecule to enhance its affinity and selectivity for a specific muscarinic receptor subtype (e.g., M3 for bladder and glandular function or M1 for cognitive enhancement). nih.gov

Scaffold Hopping: Using the core pharmacophore of bethanechol as a template to design novel, structurally distinct molecules that retain muscarinic agonist activity but possess improved subtype selectivity and pharmacokinetic properties.

Development of Allosteric Modulators: Creating compounds that bind to a site on the muscarinic receptor distinct from the acetylcholine (B1216132) binding site (an allosteric site). These modulators could fine-tune the receptor's response to endogenous acetylcholine or to agonists like bethanechol, offering a more subtle and potentially safer therapeutic approach. mdpi.com

Q & A

Q. What validated analytical methods are recommended for quantifying (S)-Bethanechol and its degradation products in pharmaceutical formulations?

Methodological Answer: Ion chromatography (IC) is a robust method for separating this compound from its degradation product, 2-HPTA, and common cations. System suitability criteria include:

- Resolution : >2 between calcium and 2-HPTA.

- Theoretical plates : >350 for this compound.